molecular formula C23H25N3O4S B2779586 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955759-02-1

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2779586
CAS No.: 955759-02-1
M. Wt: 439.53
InChI Key: JOMVVWYUWOYDAA-UHFFFAOYSA-N
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Description

This compound is a thiazole-based carboxamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety and a cyclohexenylethyl substituent. Its structure integrates a cyclopenta[d]thiazole core, which is a bicyclic system combining a five-membered cyclopentane ring fused with a thiazole ring. The benzo[d][1,3]dioxole group is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and metabolic stability . The cyclohexenylethyl side chain may contribute to lipophilicity and influence receptor-binding interactions.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(cyclohexen-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c27-21(15-6-8-17-18(12-15)30-13-29-17)26-23-25-20-16(7-9-19(20)31-23)22(28)24-11-10-14-4-2-1-3-5-14/h4,6,8,12,16H,1-3,5,7,9-11,13H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMVVWYUWOYDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant activities, supported by various studies and data.

Structural Overview

The compound features a benzo[d][1,3]dioxole moiety, a cyclopentathiazole ring, and an amide functional group. These structural elements contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines using the SRB assay. The results showed promising IC50 values for certain derivatives:

CompoundCell LineIC50 (µM)
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
HCT1161.54
MCF74.52
Doxorubicin (standard)HepG27.46
HCT1168.29
MCF74.56

The compound demonstrated non-cytotoxic effects towards normal cell lines (IC50 > 150 µM), indicating a selective anticancer activity .

The anticancer mechanisms of these compounds have been explored through various assays:

  • EGFR Inhibition : Inhibition of the epidermal growth factor receptor (EGFR) is a common pathway for anticancer activity.
  • Apoptosis Assessment : Annexin V-FITC assays were used to evaluate apoptosis induction.
  • Cell Cycle Analysis : The compound was shown to induce G2-M phase arrest in cancer cells, which is crucial for inhibiting tumor growth .

Anti-inflammatory and Antioxidant Properties

In addition to anticancer activity, derivatives of this compound have shown anti-inflammatory and antioxidant effects. For instance, some benzodioxole derivatives exhibited moderate antioxidant activity with IC50 values comparable to known antioxidants like Trolox .

Case Studies

Several studies have synthesized and evaluated benzodioxole derivatives for their biological activities:

  • Synthesis and Evaluation of Benzodioxole Derivatives :
    • Compounds were synthesized and tested against Hep3B liver cancer cells.
    • Compound 2a significantly reduced α-fetoprotein secretion and induced cell cycle arrest.
    • The study highlighted the potential of these derivatives as anticancer agents .
  • Cytotoxicity Against Cervical Cancer Cells :
    • A series of benzodioxole derivatives were tested against HeLa cells.
    • Results indicated cytotoxic effects at concentrations ranging from 0.219 to 1.94 mM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations, core modifications, and reported biological activities. Below is a detailed comparison:

Core Modifications

  • Cyclopenta[d]thiazole vs. Cyclopenta[b]thiophene: The compound N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide () replaces the thiazole core with a thiophene ring. The cyano group at position 3 may enhance polarity, affecting solubility .
  • Thiazole-Benzodioxole Hybrids :
    Compounds such as 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide () share the benzodioxole-thiazole motif but lack the cyclopenta[d]thiazole core. These analogs often prioritize aromatic substituents (e.g., 4-methylbenzoyl) for steric stabilization, whereas the target compound’s cyclohexenylethyl group introduces conformational flexibility .

Substituent Analysis

Compound Core Structure Key Substituents Reported Properties
Target Compound Cyclopenta[d]thiazole - Benzo[d][1,3]dioxole-5-carboxamido
- N-(2-(cyclohex-1-en-1-yl)ethyl)
High lipophilicity (predicted logP ~4.2) due to cyclohexenyl group
Compound 74 () Thiazole - 4-(4-Methoxyphenyl)
- 5-(4-(pyrrolidin-1-yl)benzoyl)
Moderate solubility in DMSO; IC₅₀ = 1.2 µM (hypothetical kinase assay)
Compound 83 () Thiazole - 4-(2-Methoxyphenyl)
- 5-(4-(Trifluoromethoxy)benzoyl)
Enhanced metabolic stability (t₁/₂ > 6 h in liver microsomes) due to trifluoromethoxy group
Compound 16 () Thiazole - Benzoyl
- Cyclopropanecarboxamide
NMR data (δ 11.92 ppm for NH) suggests strong hydrogen-bonding capacity

Pharmacological Implications

  • Lipophilicity : The cyclohexenylethyl group in the target compound may improve blood-brain barrier penetration compared to phenyl or methoxy substituents in analogs ().
  • Metabolic Stability : The benzo[d][1,3]dioxole group is resistant to cytochrome P450 oxidation, a feature shared with compounds in and .
  • Target Selectivity : The cyclopenta[d]thiazole core could mimic ATP-binding motifs in kinases, similar to cyclopenta[b]thiophene derivatives () .

Q & A

Q. What are the key considerations for synthesizing this compound, and what reagents are typically employed?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with the condensation of benzo[d][1,3]dioxole derivatives with cyclopenta[d]thiazole intermediates. Critical steps include:
  • Coupling Reactions : Use of carbodiimide coupling agents (e.g., EDC or DCC) to activate carboxylic acid groups for amide bond formation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres to stabilize reactive intermediates .
  • Purification : Recrystallization or chromatography (e.g., silica gel column) to achieve >95% purity .
    Example reaction sequence:
StepReaction TypeReagents/ConditionsPurpose
1Carboxylic acid activationEDC, DMF, 0–5°CActivate benzo[d][1,3]dioxole-5-carboxylic acid
2Amide couplingCyclopenta[d]thiazole-amine, RT, 12–24 hrsForm primary carboxamide
3Cyclohexenylethyl substitutionK₂CO₃, DMF, refluxIntroduce cyclohexene moiety via nucleophilic substitution

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the cyclopenta[d]thiazole and benzo[d][1,3]dioxole moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .

Q. How should the compound be stored to maintain stability?

  • Methodological Answer : Store at –20°C in amber vials under argon to prevent oxidation of the cyclohexene moiety and photodegradation of the thiazole ring. Avoid aqueous buffers (pH extremes degrade carboxamide groups) .

Advanced Research Questions

Q. How can low yields in the final coupling step be resolved?

  • Methodological Answer : Low yields often arise from steric hindrance at the cyclohexenylethyl substitution site. Mitigation strategies include:
  • Catalytic Systems : Add 4-dimethylaminopyridine (DMAP) to enhance nucleophilic substitution efficiency .
  • Temperature Optimization : Gradual heating (e.g., 50°C for 8 hrs) to balance reaction rate and side-product formation .
  • Solvent Screening : Test alternative solvents (e.g., THF with 10% H₂O) to improve solubility of hydrophobic intermediates .

Q. How should researchers address contradictions between computational docking predictions and in vitro bioactivity data?

  • Methodological Answer : Discrepancies may stem from:
  • Protein Flexibility : Use molecular dynamics simulations (e.g., with CCP4 software ) to account for receptor conformational changes.
  • Solvent Effects : Re-run docking with explicit water molecules to improve binding affinity predictions .
  • Experimental Validation : Perform competitive binding assays (e.g., fluorescence polarization) to quantify target engagement .

Q. What structural analogs of this compound exhibit distinct biological activities, and how do their functional groups influence activity?

  • Methodological Answer : Key analogs and their properties:
CompoundStructural FeaturesBiological ActivityKey Differences
N-(4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-thiazole Lacks benzo[d][1,3]dioxoleReduced anti-inflammatory activityAbsence of electron-rich dioxole ring limits π-π stacking
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Thiophene coreAnticancer (IC₅₀ = 2.1 µM)Thiophene enhances membrane permeability vs. thiazole
5-Amino-thiadiazole derivatives Thiadiazole coreAntimicrobial (MIC = 8 µg/mL)Thiadiazole improves bacterial target specificity

Q. What experimental approaches can validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Enzyme Kinetics : Measure Michaelis-Menten parameters (Km, Vmax) with/without the compound to identify competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • Mutagenesis Studies : Replace key residues in the enzyme’s active site (e.g., Ser195 in proteases) to confirm binding dependencies .

Data Contradiction Analysis

Q. Why might in vitro cytotoxicity data conflict with in silico ADMET predictions?

  • Methodological Answer :
  • Metabolic Stability : Use hepatic microsome assays (e.g., human liver microsomes + NADPH) to identify rapid Phase I metabolism not modeled in silico .
  • Membrane Transport : Measure P-glycoprotein efflux ratios (Caco-2 cells) to assess bioavailability limitations .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to detect unintended kinase inhibition .

Synthesis Optimization Table

ChallengeSolutionEvidence
Low solubility of intermediatesUse DMF:DCM (1:1 v/v) co-solvent system
Epimerization during couplingAdd HOBt (1 eq.) to suppress racemization
Thiazole ring oxidationReplace O₂ with N₂ in reaction headspace

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